molecular formula C15H22N4O3 B6460488 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine CAS No. 2549001-40-1

4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine

Cat. No. B6460488
CAS RN: 2549001-40-1
M. Wt: 306.36 g/mol
InChI Key: JIHHZEFDQMPEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine (MPM) is an organic compound that has a wide range of applications in scientific research. MPM is a versatile compound that can be used in a variety of ways to study the biochemical and physiological effects of drugs, as well as the mechanisms of action of drugs. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPM.

Scientific Research Applications

4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs, as well as the mechanisms of action of drugs. In addition, 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has been used to study the pharmacokinetics of drugs, to investigate the interactions between drugs and their target proteins, and to study the effects of drugs on the body's immune system.

Mechanism of Action

4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has been shown to act as an agonist at the muscarinic acetylcholine receptor (mAChR) subtypes M1 and M2. It binds to these receptors and activates them, leading to a variety of physiological effects. 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has also been shown to bind to the serotonin 5-HT2A receptor, where it acts as an antagonist.
Biochemical and Physiological Effects
4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine, which can lead to decreased heart rate and blood pressure. In addition, 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has been shown to reduce the activity of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has also been shown to modulate the activity of the serotonin 5-HT2A receptor, which can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized relatively easily. In addition, it has a wide range of applications in scientific research. However, there are some limitations to the use of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store for long periods of time. In addition, it can be toxic in high concentrations.

Future Directions

There are several potential future directions for the use of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine in scientific research. One potential direction is the development of new drugs that use 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine as an active ingredient. Another potential direction is the development of new methods for synthesizing 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine. In addition, further research could be conducted to explore the biochemical and physiological effects of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine, as well as the mechanisms of action of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine.

Synthesis Methods

4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine can be synthesized through a multi-step process that involves the use of a variety of organic reagents. The first step involves the reaction of piperidine-1-carbonyl chloride with 6-methoxypyrimidine-4-yl acetate in the presence of triethylamine. This reaction forms an intermediate, which is then reacted with morpholine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) to form the final product.

properties

IUPAC Name

[4-(6-methoxypyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-21-14-9-13(16-11-17-14)19-7-8-22-12(10-19)15(20)18-5-3-2-4-6-18/h9,11-12H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHZEFDQMPEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine

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